N-(1,3-Benzodioxol-5-ylmethyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide, also known as JTE907, is a carboxamide compound. [] It is classified as a selective antagonist of the cannabinoid receptor CB2. [] Scientific research utilizes JTE907 to investigate the role of the CB2 receptor in various physiological and pathological processes.
N-(1,3-Benzodioxol-5-ylmethyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide acts as an inverse agonist at both the canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. [] In simpler terms, it binds to the CB2 receptor and blocks its activity, leading to a decrease in both adenylyl cyclase inhibition and arrestin recruitment. This contrasts with agonists, which activate the receptor.
N-(1,3-Benzodioxol-5-ylmethyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide is primarily used as a pharmacological tool to study the functions of the CB2 receptor. [] Specifically, researchers use it:
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: